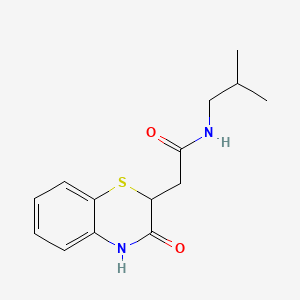
N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a benzothiazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, potentially leading to significant therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazine derivatives. Specifically, this compound has shown promising results against various bacterial strains.
In Vitro Studies
In a comparative study involving several synthesized derivatives, compounds similar to this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Control |
|---|---|---|---|
| This compound | E. coli | 25 | Comparable to Levofloxacin |
| This compound | S. aureus | 20 | Lower than Levofloxacin |
| This compound | Pseudomonas aeruginosa | 30 | Comparable to Cefadroxil |
The study demonstrated that the compound's antibacterial efficacy was enhanced by the presence of specific functional groups within its structure, which facilitated stronger interactions with bacterial cell membranes.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
The proposed mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it has been suggested that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Case Studies
Several case studies have documented the efficacy of benzothiazine derivatives in clinical settings:
- Study on Breast Cancer Cells : A study indicated that a related compound reduced cell viability in MCF7 breast cancer cells by over 50% at a concentration of 50 µg/mL after 48 hours of treatment.
- Study on Lung Cancer : Another investigation demonstrated that treatment with benzothiazine derivatives led to significant tumor regression in xenograft models of lung cancer.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)8-15-13(17)7-12-14(18)16-10-5-3-4-6-11(10)19-12/h3-6,9,12H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBCYBDLALSBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














